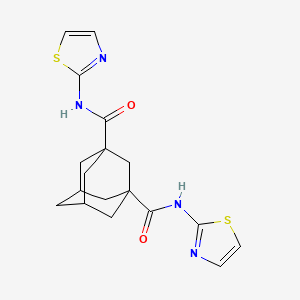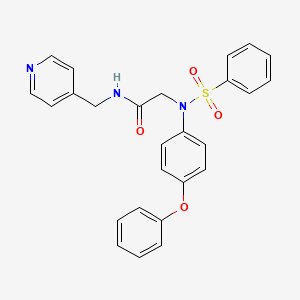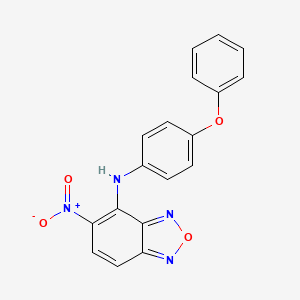
1-(5-bromo-1-naphthoyl)-4-(4-nitrophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-bromo-1-naphthoyl)-4-(4-nitrophenyl)piperazine, also known as 5-Br-4-NP-PZ, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-(5-bromo-1-naphthoyl)-4-(4-nitrophenyl)piperazine is not fully understood. However, it has been proposed that it inhibits protein kinases by binding to the ATP-binding site and preventing the transfer of phosphate groups, which are essential for the activation of these enzymes. Moreover, it has been suggested that this compound may act as a fluorescent probe by binding to specific cellular structures and emitting fluorescence upon excitation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being investigated. However, it has been shown to have potential cytotoxic effects on cancer cells, suggesting its potential use as an anticancer agent. Moreover, it has been found to induce autophagy, a cellular process involved in the degradation of damaged or unwanted cellular components, which may have implications for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(5-bromo-1-naphthoyl)-4-(4-nitrophenyl)piperazine in lab experiments is its high potency and selectivity towards specific targets. Moreover, it has been found to be relatively stable and easy to handle, making it a suitable chemical tool for various applications. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments. Additionally, its high potency may also pose challenges in determining optimal concentrations for experiments.
Direcciones Futuras
There are several future directions for the study of 1-(5-bromo-1-naphthoyl)-4-(4-nitrophenyl)piperazine. One potential direction is the further investigation of its potential use as an anticancer agent. Moreover, its potential use as a chemical tool for studying protein-protein interactions and developing new therapeutic agents warrants further exploration. Additionally, the development of new fluorescent probes based on this compound may have implications for the imaging of cellular structures. Finally, the investigation of the biochemical and physiological effects of this compound may lead to the discovery of new cellular pathways and potential therapeutic targets.
Métodos De Síntesis
The synthesis of 1-(5-bromo-1-naphthoyl)-4-(4-nitrophenyl)piperazine involves the reaction between 5-bromo-1-naphthoyl chloride and 4-nitrophenylpiperazine in the presence of a base. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound as a yellow solid.
Aplicaciones Científicas De Investigación
1-(5-bromo-1-naphthoyl)-4-(4-nitrophenyl)piperazine has been found to have potential applications in various fields of scientific research. It has been studied as a potential inhibitor of protein kinases, which are important enzymes involved in cell signaling pathways. Additionally, it has been studied for its potential use as a fluorescent probe for imaging cellular structures. Moreover, this compound has been investigated for its potential use as a chemical tool for studying protein-protein interactions and for developing new therapeutic agents.
Propiedades
IUPAC Name |
(5-bromonaphthalen-1-yl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O3/c22-20-6-2-3-17-18(20)4-1-5-19(17)21(26)24-13-11-23(12-14-24)15-7-9-16(10-8-15)25(27)28/h1-10H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXNMIIZWRQYLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC4=C3C=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-(4-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5020592.png)
![methyl {[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5020596.png)
![1-[3-(4-bromophenoxy)propoxy]-2-ethoxybenzene](/img/structure/B5020599.png)

![2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole hydrobromide](/img/structure/B5020607.png)


![3-[1-(3-methoxybenzyl)-2-piperidinyl]pyridine](/img/structure/B5020628.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methoxyacetamide](/img/structure/B5020641.png)
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B5020642.png)
![benzyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B5020653.png)

![1-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-4-(4-pyridinyl)piperazine trifluoroacetate](/img/structure/B5020670.png)